2-Aziridinemethanol
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Overview
Description
2-Aziridinemethanol is an organic compound that features a three-membered aziridine ring with a hydroxymethyl group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aziridinemethanol can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. For instance, the reaction of aminoethanol with a suitable halogenating agent can yield this compound . Another method involves the use of nitrene addition to alkenes, where nitrenes are generated in situ from organic azides .
Industrial Production Methods: Industrial production of aziridines, including this compound, often relies on the dehydration of aminoethanol using an oxide catalyst at high temperatures.
Chemical Reactions Analysis
Types of Reactions: 2-Aziridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
2-Aziridinemethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aziridinemethanol involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological targets, including DNA and proteins, leading to its potential use in medicinal chemistry .
Comparison with Similar Compounds
Aziridine: The parent compound of 2-aziridinemethanol, featuring a three-membered ring without the hydroxymethyl group.
Ethylenimine: Another aziridine derivative with similar reactivity but different substituents.
Mitomycin C: A chemotherapeutic agent that contains an aziridine ring and is used for its antitumor activity.
Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new pharmaceuticals .
Properties
IUPAC Name |
aziridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c5-2-3-1-4-3/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUMYKPXYLURIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461129 |
Source
|
Record name | 2-Aziridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88419-36-7 |
Source
|
Record name | 2-Aziridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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